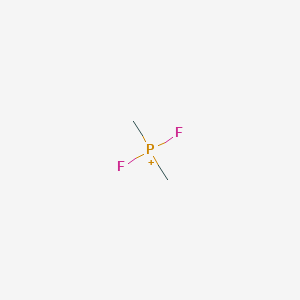
Difluorodimethylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorodimethylphosphorane is a chemical compound with the molecular formula ( \text{C}_2\text{H}_6\text{F}_2\text{P} ) It is characterized by the presence of two fluorine atoms and two methyl groups attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluorodimethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methyl lithium, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorinating agents and catalysts can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Difluorodimethylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid.
Reduction: Reduction reactions can convert this compound to dimethylphosphine.
Substitution: The fluorine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation yields difluoromethylphosphonic acid, while substitution reactions can produce a variety of halogenated or functionalized phosphoranes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, difluorodimethylphosphorane is used as a reagent in the synthesis of organophosphorus compounds. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can enhance their stability and bioactivity.
Biology
In biological research, this compound is studied for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a useful tool in medicinal chemistry.
Medicine
This compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit unique pharmacological properties, and this compound may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into polymers and other materials can enhance their chemical resistance and mechanical properties.
Mecanismo De Acción
The mechanism of action of difluorodimethylphosphorane involves its ability to act as a source of difluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylphosphine: Similar to difluorodimethylphosphorane but with different substituents on the phosphorus atom.
Dimethylphosphine: Lacks the fluorine atoms present in this compound.
Trifluoromethylphosphine: Contains three fluorine atoms instead of two.
Uniqueness
This compound is unique due to its specific combination of two fluorine atoms and two methyl groups attached to a phosphorus atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
20180-07-8 |
|---|---|
Fórmula molecular |
C2H6F2P+ |
Peso molecular |
99.04 g/mol |
Nombre IUPAC |
difluoro(dimethyl)phosphanium |
InChI |
InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1 |
Clave InChI |
CBVQFROPORWNIV-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


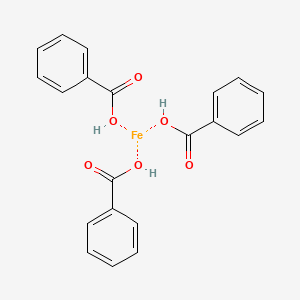
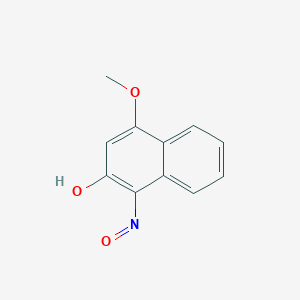
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
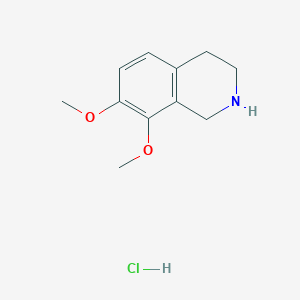
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
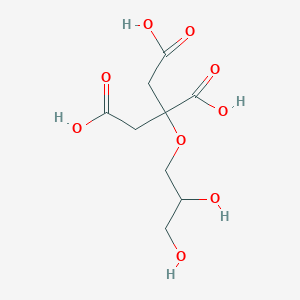

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
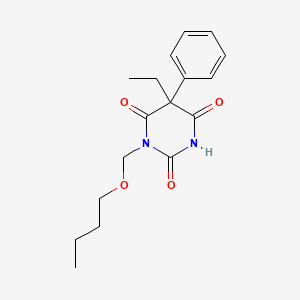
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)


![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
